N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties and has been studied for its neuroprotective effects, particularly in relation to neurotoxicity and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the coupling of the resulting intermediate with thiophene-2-carboxylic acid . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and memory . The molecular targets and pathways involved include the cholinergic system and various neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar pharmacological properties.
N-(4-(4-bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity and similar structural features.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide is unique due to its combination of a piperazine ring and a thiophene-2-carboxamide moiety, which imparts distinct chemical and pharmacological properties. Its potential as a neuroprotective agent and acetylcholinesterase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H23N3O4S2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-20-6-3-2-5-19(20)24-12-14-25(15-13-24)31(27,28)18-10-8-17(9-11-18)23-22(26)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3,(H,23,26) |
InChI Key |
OPMAQIKEEMZHMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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